molecular formula C3H5N3S2 B12214568 1,2-Dihydro-5-(mercaptomethyl)-3H-1,2,4-triazole-3-thione CAS No. 23969-17-7

1,2-Dihydro-5-(mercaptomethyl)-3H-1,2,4-triazole-3-thione

Cat. No.: B12214568
CAS No.: 23969-17-7
M. Wt: 147.2 g/mol
InChI Key: JUUBTDHWUWSKBQ-UHFFFAOYSA-N
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Description

1,2-Dihydro-5-(mercaptomethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the 1,2,4-triazole-3-thione class, a scaffold renowned for its diverse biological activities and significant research value in medicinal chemistry. Compounds within this family are frequently investigated as multifunctional building blocks for the development of novel therapeutic agents due to their ability to interact with various biological targets. Researchers explore 1,2,4-triazole-3-thiones for a wide spectrum of potential pharmacological applications, including as anticonvulsant agents that target the GABAergic system and voltage-gated sodium channels (VGSCs) , as antimicrobial and antifungal candidates against a range of pathogens , and for their anticancer and antioxidant properties . The presence of multiple nucleophilic sites, including exocyclic sulfur and endocyclic nitrogen atoms, makes this heterocyclic system a versatile precursor in organic synthesis. It can be used to generate a variety of more complex structures, such as Schiff bases, Mannich bases, and fused heterocyclic systems like triazolothiadiazoles, which can further expand the scope of biological evaluation . This product is intended for research purposes in chemical synthesis and drug discovery contexts only. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23969-17-7

Molecular Formula

C3H5N3S2

Molecular Weight

147.2 g/mol

IUPAC Name

5-(sulfanylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C3H5N3S2/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8)

InChI Key

JUUBTDHWUWSKBQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=S)NN1)S

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

The foundational approach involves synthesizing acylthiosemicarbazides, followed by alkaline cyclization. For instance, mercaptoacetic acid hydrazide (HS-CH2_2-CONHNH2_2) reacts with alkyl/aryl isothiocyanates (R-NCS) in ethanol to form substituted thiosemicarbazides. For the target compound, the hydrazide must incorporate a mercaptomethyl (-CH2_2SH) group. However, the reactive -SH group necessitates protection during synthesis. A thioacetate-protected hydrazide (AcS-CH2_2-CONHNH2_2) is often employed to prevent oxidation.

Example Protocol :

  • Protection : Mercaptoacetic acid is acetylated to AcS-CH2_2-COOH using acetic anhydride.

  • Hydrazide Formation : Reaction with hydrazine hydrate yields AcS-CH2_2-CONHNH2_2.

  • Thiosemicarbazide Synthesis : The protected hydrazide reacts with methyl isothiocyanate (CH3_3-NCS) in ethanol under reflux.

  • Cyclization : The intermediate is treated with 4N NaOH, inducing cyclization to form 5-(acetylthiomethyl)-3H-1,2,4-triazole-3-thione.

  • Deprotection : Basic hydrolysis removes the acetyl group, yielding the free mercaptomethyl derivative.

Key Data :

  • Yield: 65–78% (post-deprotection).

  • Characterization: IR shows loss of C=O (1650–1700 cm1^{-1}) and N–H (3376–3095 cm1^{-1}) stretches post-cyclization. 1^1H NMR confirms -SH resonance at δ 13.86 ppm.

Alkaline Cyclization of Carboxylic Acid Derivatives

Carboxylic Acid Chloride Route

Carboxylic acid chlorides with mercaptomethyl substituents react with thiosemicarbazide to form cyclizable intermediates. For example, mercaptoacetyl chloride (HS-CH2_2-COCl) reacts with thiosemicarbazide (NH2_2CSNHNH2_2) in ethanol, producing 2-(mercaptomethyl)acetylthiosemicarbazide. Cyclization in NaOH yields the triazole-thione.

Reaction Scheme :

HS-CH2-COCl+NH2CSNHNH2HS-CH2-CONHNHCSNH2NaOHTarget Compound\text{HS-CH}2\text{-COCl} + \text{NH}2\text{CSNHNH}2 \rightarrow \text{HS-CH}2\text{-CONHNHCSNH}_2 \xrightarrow{\text{NaOH}} \text{Target Compound}

Optimization :

  • Temperature: Reflux (80–100°C) ensures complete cyclization.

  • Solvent: Ethanol/water mixtures (3:1) enhance solubility.

Post-Cyclization Functionalization

S-Alkylation of Triazole-3-thiones

Triazole-3-thiones undergo S-alkylation to introduce mercaptomethyl groups. For example, 5-chloromethyl-3H-1,2,4-triazole-3-thione reacts with thiourea ((NH2_2)2_2CS) in ethanol, substituting chlorine with -SH.

Procedure :

  • Chloromethyl Intermediate : Synthesize 5-chloromethyl-3H-1,2,4-triazole-3-thione via cyclization of chloromethylacetic acid hydrazide.

  • Substitution : React with thiourea at 60°C for 6 hours.

  • Isolation : Neutralize with HCl and recrystallize from ethanol.

Yield : 72%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Thiosemicarbazide CyclizationHigh purity, scalableRequires thiol protection/deprotection65–78%
Carboxylic Acid Chloride RouteDirect, fewer stepsLimited to accessible acid chlorides60–70%
Post-Cyclization S-AlkylationFlexibility in substituent introductionMultiple steps, lower yields50–72%

Mechanistic Insights

Cyclization Dynamics

Alkaline conditions deprotonate the thiosemicarbazide, enabling nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon. This forms the triazole ring, with the mercaptomethyl group orientation dictated by steric and electronic factors.

Tautomerism Considerations

1,2,4-Triazole-3-thiones exist in thione-thiol tautomeric equilibrium. The mercaptomethyl group stabilizes the thione form, as confirmed by X-ray crystallography.

Challenges and Solutions

  • Thiol Oxidation : Use inert atmospheres (N2_2) and antioxidants (e.g., ascorbic acid) during synthesis.

  • Regioselectivity : Substituent bulkiness on the isothiocyanate directs cyclization to the desired position .

Scientific Research Applications

Antifungal Activity

One of the primary applications of 1,2-dihydro-5-(mercaptomethyl)-3H-1,2,4-triazole-3-thione is its antifungal properties. Research indicates that this compound exhibits effectiveness against several fungal pathogens. The mechanism of action is believed to involve interference with fungal cell wall synthesis and membrane integrity, making it a candidate for developing new antifungal agents.

Anticancer Potential

The compound has garnered attention for its potential anticancer effects. Studies have shown that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines. For instance, research utilizing human melanoma and breast cancer cell lines demonstrated that certain synthesized derivatives were significantly more cytotoxic compared to standard treatments . This suggests that the compound could serve as a scaffold for developing novel anticancer therapies.

Antimicrobial Properties

Beyond antifungal activity, this compound also shows broad-spectrum antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated inhibitory effects. The incorporation of sulfur-containing groups in its structure enhances its reactivity and biological activity against microbial pathogens .

Agricultural Applications

In the agricultural sector, the compound's fungicidal properties make it suitable for use as a pesticide or fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from diseases caused by fungal pathogens. Research has indicated that formulations containing this compound can effectively reduce fungal infections in agricultural settings.

Chemical Synthesis and Modifications

The unique structural features of this compound allow for various chemical modifications that can enhance its biological activity or tailor it for specific applications. For example, derivatives can be synthesized by altering the substituents on the triazole ring or modifying the mercaptomethyl group to improve potency or selectivity against target organisms .

Case Study: Anticancer Activity

A study explored the cytotoxic effects of synthesized derivatives of this compound on human cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The results indicated that certain derivatives exhibited IC50 values below 100 µM against these cell lines, suggesting significant anticancer potential compared to control compounds .

Case Study: Antifungal Efficacy

In another investigation focusing on antifungal activity, formulations containing this compound were tested against common agricultural fungal pathogens. The results demonstrated a marked reduction in fungal growth rates compared to untreated controls, highlighting its applicability in crop protection strategies .

Mechanism of Action

The mechanism of action of 3-Mercaptomethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:
  • Substituent Position : The 5-position is critical for activity. Mercaptomethyl (-CH₂SH) may enhance metal-binding capacity compared to methyl (-CH₃) or phenyl groups, as seen in IIIA/IIIB’s interaction with metallo-β-lactamases (MBLs) .
  • Antibacterial Activity: S-glycosylated derivatives (e.g., 5-(indolyl)-triazolethiones) show enhanced activity against Bacillus subtilis compared to the non-glycosylated target compound .
  • Anticonvulsant vs. Antithyroid Activity : Alkyl/aryl groups (e.g., hexyl, chlorophenyl) improve BBB permeability for anticonvulsants (TP-315), whereas small alkyl groups (e.g., 5-methyl) optimize antithyroid activity .

Enzyme Inhibition and Binding Modes

Metallo-β-lactamase (MBL) Inhibition
  • Target Compound vs. IIIA/IIIB: The amino group in IIIA enables a distinct binding mode in L1 MBL’s dizinc active site.
  • Mercaptomethyl vs. Phenyl Groups : The mercaptomethyl group’s sulfur may coordinate zinc ions more effectively than phenyl rings, though crystallographic data specific to the target compound is needed for confirmation.
Antithyroid Activity
  • 5-Methyl-triazolethione exhibits tenfold higher potency than propylthiouracil (PTU), a clinical antithyroid drug.

Toxicity and Pharmacokinetics

  • Acute Toxicity : Computational predictions (e.g., GUSAR-online) for triazolethiones suggest that electron-withdrawing groups (e.g., halogens) increase toxicity, while hydrophilic substituents (e.g., glycosides) improve safety profiles .
  • BBB Permeability : Linear alkyl chains (e.g., hexyl in TP-315) enhance BBB penetration compared to polar mercaptomethyl groups, which may limit the target compound’s central nervous system applications .

Biological Activity

1,2-Dihydro-5-(mercaptomethyl)-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Molecular Formula : C₃H₅N₃S₂
Molecular Weight : 147.2 g/mol
CAS Number : 23969-17-7

The compound features a triazole ring with a thiol (-SH) group, which is known to contribute to its biological reactivity and pharmacological profile.

Synthesis of this compound

The synthesis typically involves the reaction of appropriate thioketones with hydrazine derivatives. The resultant product can be characterized using techniques such as FTIR and NMR spectroscopy to confirm the structure and purity.

Biological Activities

The biological activity of this compound has been investigated across various studies. Its activities include:

Antimicrobial Activity

Numerous studies have reported that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against both gram-positive and gram-negative bacteria .

Anticonvulsant Activity

Research indicates that derivatives of triazoles can possess anticonvulsant properties. In one study, various triazole derivatives were synthesized and evaluated for their anticonvulsant effects using the Maximal Electroshock (MES) test . The results demonstrated that some derivatives exhibited notable activity against seizures.

Anticancer Potential

Triazoles are also being explored for their anticancer properties. Studies have shown that certain triazole derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Other Pharmacological Activities

This compound has been associated with various other biological activities:

  • Antioxidant Effects : The compound has shown promise in scavenging free radicals and protecting against oxidative stress.
  • Anti-inflammatory Properties : Some studies suggest that triazole derivatives can reduce inflammation markers in animal models .
  • Analgesic Effects : Triazoles have been evaluated for pain relief in preclinical models .

Research Findings and Case Studies

StudyFindings
Synthesized novel triazole derivatives showed significant plant growth-regulating activity.
Evaluated anticonvulsant activity of synthesized triazoles; some compounds showed effective interaction with GABA-AT.
Investigated antiviral and anticancer activities; reported diverse pharmacological effects across different derivatives.
Demonstrated antimicrobial activity against various pathogens; highlighted the importance of structural modifications for enhancing efficacy.

Q & A

Q. What are the common synthetic routes for 1,2-Dihydro-5-(mercaptomethyl)-3H-1,2,4-triazole-3-thione and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives are synthesized via nucleophilic substitution, using water-dimethylformamide (1:1 ratio) as a solvent under reflux conditions. Optimization of alkylation reactions for S-derivatives requires controlled pH and temperature to prevent side reactions . Thiol-containing intermediates are often generated using sodium borohydride reduction or hydrogen peroxide oxidation .

Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?

Characterization relies on:

  • IR spectroscopy to identify thione (C=S) stretches (~1200–1250 cm⁻¹) and mercaptomethyl (-SH) groups (~2550 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons, methylene (-CH₂-) signals, and sulfur-linked substituents.
  • X-ray crystallography for definitive structural confirmation, as demonstrated for 3-(3-methoxybenzylsulfonyl)-4-phenyl derivatives .
  • Elemental analysis to verify purity and stoichiometry .

Q. What are the key physicochemical properties influencing its reactivity?

The compound’s reactivity is governed by:

  • Thione-thiol tautomerism , enabling nucleophilic attacks at the sulfur atom.
  • Mercaptomethyl group (-CH₂SH) , which participates in redox and alkylation reactions.
  • Aromatic substitution patterns , e.g., electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity at the triazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing S-alkyl derivatives with high regioselectivity?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups.
  • Temperature : Alkylation at 60–80°C minimizes competing oxidation.
  • Base selection : Alkaline conditions (e.g., K₂CO₃) deprotonate -SH groups, accelerating S-alkylation. Evidence shows that optimizing these conditions yields >85% purity for 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives .

Q. What computational approaches are used to predict electronic properties and reactivity?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer interactions. For example, DFT studies on 4-(p-tolyl)-5-(thiophen-2-yl) derivatives revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .
  • Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), aiding in rational drug design .

Q. How do structural modifications affect pharmacological activity?

  • Substituent position : 4-Phenyl derivatives exhibit enhanced antifungal activity compared to alkyl-substituted analogs .
  • Electron-withdrawing groups : Fluorine or chlorine at the para position increases antimicrobial potency by 30–50% .
  • Hybridization with heterocycles : Conjugation with thiadiazole or morpholine rings improves bioavailability and reduces toxicity .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antifungals) to ensure reproducibility.
  • Structural impurities : Use HPLC or LC-MS to verify compound purity (>95%).
  • Species-specific effects : Cross-test against multiple microbial strains or cell lines .

Q. What strategies are employed to enhance stability under oxidative conditions?

  • Protecting groups : Acetylation of -SH groups prevents oxidation during synthesis.
  • Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) shield the triazole ring, reducing degradation. Studies show that S-sulfonyl derivatives exhibit higher oxidative stability than thiols .

Methodological Considerations

  • Data Tables (Hypothetical Examples Based on Evidence):
Derivative Synthetic Yield Antifungal MIC (μg/mL) Reference
4-Phenyl-5-(3,4,5-trimethoxyphenyl)78%12.5
5-(4-Fluorophenyl)-S-alkyl82%6.25
Computational Parameter Value Method
HOMO-LUMO Gap4.2 eVDFT
Dipole Moment3.8 DebyeDFT

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